N-(3-bromo-4-methylphenyl)-2-chloroacetamide
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Overview
Description
N-(3-bromo-4-methylphenyl)-2-chloroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromo group at the 3-position and a methyl group at the 4-position on the phenyl ring, along with a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methylphenyl)-2-chloroacetamide typically involves the reaction of 3-bromo-4-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4-methylphenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of N-(3-bromo-4-methylphenyl)-2-aminoacetamide or other substituted derivatives.
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of N-(3-bromo-4-methylphenyl)-2-chloroethylamine or other reduced derivatives.
Scientific Research Applications
N-(3-bromo-4-methylphenyl)-2-chloroacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methylphenyl)-2-chloroacetamide depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or protein being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromo-4-methylphenyl)-2-aminoacetamide
- N-(3-bromo-4-methylphenyl)-2-chloroethylamine
- N-(3-bromo-4-methylphenyl)-2-hydroxyacetamide
Uniqueness
N-(3-bromo-4-methylphenyl)-2-chloroacetamide is unique due to the presence of both bromo and chloro groups, which provide distinct reactivity patterns
Properties
IUPAC Name |
N-(3-bromo-4-methylphenyl)-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6-2-3-7(4-8(6)10)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGBHDFCJNDFIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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